molecular formula La2O3 B073253 Lanthanum(III) oxide CAS No. 1312-81-8

Lanthanum(III) oxide

Cat. No. B073253
CAS RN: 1312-81-8
M. Wt: 325.809 g/mol
InChI Key: MRELNEQAGSRDBK-UHFFFAOYSA-N
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Description

Lanthanum(III) oxide, often denoted as La2O3, is a lanthanide oxide known for its high dielectric constant and optical properties. It is widely utilized in the production of ferroelectric materials, optical glasses, and as a catalyst in various chemical reactions.

Synthesis Analysis

Lanthanum(III) oxide can be synthesized through several methods, including the solvothermal synthesis, which is a solution-mediated crystallization process typically at temperatures as low as 200°C. This method allows for the synthesis of complex oxide materials usually prepared at high temperatures associated with solid-state chemistry, thus offering a feasible route for synthesizing dense, mixed-metal oxide materials such as La2O3 (Modeshia & Walton, 2010).

Molecular Structure Analysis

The molecular structure of Lanthanum(III) oxide is critical in determining its physical and chemical properties. Studies on lanthanum-based compounds, including La2O3, have focused on their structural composition effects, phase transitions, and electrical conductivity properties, highlighting the importance of crystal chemical factors in the formation of ion-conducting properties of anion-deficient perovskite-like oxides (Politova et al., 2008).

Chemical Reactions and Properties

Lanthanum(III) oxide participates in various chemical reactions, acting as a catalyst in processes such as the Haber-Bosch process for ammonia synthesis. Its role as a promoter or support material in catalysts enhances catalyst stability, activity, and operation, demonstrating its versatility in catalysis (Patkowski et al., 2023).

Physical Properties Analysis

The physical properties of La2O3, such as melting point, electrical resistivity, and work function, are closely related to its electronic structure. These properties are determined by the character of the division of valence electrons into localized and unlocalized electrons, indicating a correlation between the physical properties of lanthanide oxides and their electronic structures (Samsonov & Gil'man, 1974).

Chemical Properties Analysis

The chemical properties of Lanthanum(III) oxide include its reactivity in forming stable complexes, which is crucial in applications such as luminescence and chemiluminescence in systems containing medicines. The ability of lanthanide ions to form stable complexes through intra- and intermolecular energy transfer processes highlights their potential in designing sensitive methods for various applications (Kaczmarek, 2020).

Scientific Research Applications

Nanoparticle Synthesis

  • Lanthanum oxide nanoparticles have been synthesized using supercritical water, showing well-crystallized nanocrystals under certain synthetic conditions (Jafari Nejad et al., 2010).

High-k Dielectric Materials

  • La(OH)3 and La2O3 nanostructures have potential applications as high-k dielectric materials, catalysts, and phosphor materials (Kang et al., 2015).

Nuclear Disposal Safety Research

  • Lanthanides/actinides sorption speciation on minerals and oxides has been studied for nuclear disposal safety, using methods like time resolved laser fluorescence spectroscopy (TRLFS) and extended X-ray absorption fine structure spectroscopy (EXAFS) (Tan et al., 2010).

High-κ Dielectrics for CMOS Applications

  • Lanthanum oxides are researched for their applications in luminescent devices, sensors, up-conversion materials, and catalytic fields, particularly as high-κ dielectrics in CMOS applications (Pathan et al., 2017).

Adsorption and Separation Techniques

  • Iron oxide loaded calcium alginate beads have been studied for lanthanum adsorption from aqueous solutions (Wu et al., 2010).

Affinity Material for Phosphopeptide Enrichment

  • Silica-lanthanum oxide composites have been engineered as an affinity material for phosphopeptide enrichment (Jabeen et al., 2012).

Nanoparticulate Films for Polymer Properties

  • Nanoparticulate lanthanum(III) oxide-polyimide films have been developed, demonstrating their influence on the properties of the hybrid material (Espuche et al., 2005).

Medical Imaging and Therapy

  • Lanthanide complexes, including those with lanthanum, have applications in cancer diagnosis and therapy, and as antibacterial agents (Kaczmarek et al., 2018).

Environmental Monitoring

  • A study developed a potentiometric sensor for the determination of La(III) ion in real water samples, crucial for controlling its adverse effects (Shojaei et al., 2020).

Solid Oxide Fuel Cells

  • Research into La(CrCoFeNi)O3 system perovskites for use as interconnect and cathode materials in solid oxide fuel cells (SOFCs) shows the potential of lanthanum in energy applications (Kolisetty et al., 2017).

Future Directions

Lanthanum(III) oxide has received increasing attention due to its extensive use in various fields . Future research directions include the development of La-based adsorbents for phosphate removal and recovery . More pilot-scale studies involving La-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

properties

IUPAC Name

lanthanum(3+);oxygen(2-)
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InChI

InChI=1S/2La.3O/q2*+3;3*-2
Source PubChem
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InChI Key

MRELNEQAGSRDBK-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[La+3].[La+3]
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Molecular Formula

La2O3
Record name lanthanum(III) oxide
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Molecular Weight

325.809 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, White solid; Insoluble in water; [Merck Index] Soluble in acids; [Hawley]
Record name Lanthanum oxide (La2O3)
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Product Name

Lanthanum(III) oxide

CAS RN

1312-81-8
Record name Lanthanum oxide
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Synthesis routes and methods I

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A5) was prepared according to the procedure of Example 1 while changing the amounts of zirconium oxychloride, cerium, and lanthanum to be used so as to form a weight ratio of 40 g of zirconium oxide, 10 g of cerium oxide, and 10 g of lanthanum oxide.
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Synthesis routes and methods II

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A1) was obtained by hydrolyzing a zirconium oxychloride solution thereby obtaining zirconium hydroxide, adding an aqueous nitric acid solution of cerium and lanthanum to the zirconium hydroxide and mixing them together, neutralizing the resultant mixture by addition of an alkali, washing, drying at 120° C. for two hours and calcining at 700° C. for one hour the product of neutralization, with the relevant components used in amounts calculated to form a weight ratio of 40 g of zirconium oxide, 20 g of cerium oxide, and 15 g of lanthanum oxide.
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Synthesis routes and methods III

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A2) was obtained according to the procedure of Example 1 while changing the amounts of zirconium oxychloride, cerium, and lanthanum to be used so as to form a weight ratio of 25 g of zirconium oxide, 12.5 g of cerium oxide, and 9.5 g of lanthanum oxide.
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Synthesis routes and methods IV

Procedure details

21.6 g (0.102) of strontium nitrate was dissolved in about 60 ml of distilled water, and this solution was poured over 32.26 g (0.099 mole) lanthanum oxide in a 150 cm3 beaker and left to react. Meanwhile 27.92 g nickel nitrate hexahydrate (0.096 mole) and 55.1 g (0.189 mole) cobalt nitrate hexahydrate and 6.06 g (0.015 mole) iron nitrate nanohydrate were dissolved in about 140 cm3 distilled water. The slurry of lanthanum hydroxide in strontium nitrate solution, resulting from reaction of lanthanum oxide with water was then quantitatively blended under vigorous stirring into the solution of nickel and cobalt nitrates. The resulting mixture was further vigorously stirred for about one hour until pourable homogeneous dark green suspension of insoluble metal hydroxides was obtained. This mixture was then further processed by spray-freezing, freeze-drying, dry-milling for about one hour of the freeze-dried agglomerates, and calcination as described in the example 1. The specific surface area of the resulting powder was 9.5 m2 /g. This powder has been further processed by wet (water suspension) milling, addition of colloidal silica to the suspension, and depositing the perovskite powder slurry on pretreated alumina pellets. The loading of perovskite powder was 7.5%, and the catalyst showed a good catalytic activity for methane combustion (FIG. 3) as well as for toluene oxidation. In preparing 0.3 mole La0.66 Sr0.34 Ni0.32 Co0.63 Fe0.05 O3, 0.819 mole (corresponding to 16.8 liters) NOx were produced, e.g. 2.73 mole NOx /1 mole perovskite powder.
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